Cas no 404900-69-2 (3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole)

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with bromophenyl and chlorophenyl groups. This structure imparts stability and potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for bioactive molecule development. The bromo and chloro substituents enhance its reactivity in cross-coupling reactions, facilitating further derivatization. Its rigid aromatic framework contributes to high thermal and chemical stability, making it suitable for applications requiring robust intermediates. The compound’s distinct electronic properties may also be leveraged in materials science, such as in the design of organic semiconductors or fluorescent probes.
3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole structure
404900-69-2 structure
Product Name:3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
CAS No:404900-69-2
MF:C14H8BrClN2O
MW:335.583121299744
MDL:MFCD00697977
CID:857566
PubChem ID:825584
Update Time:2025-06-08

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
    • AC1LGR7R
    • ACMC-1AQGF
    • AG-690
    • ANW-29416
    • CTK4I3169
    • MolPort-002-808-682
    • STK031622
    • AG-690/11629204
    • NCGC00326401-01
    • BS-22976
    • MFCD00697977
    • 404900-69-2
    • DTXSID90356523
    • AB01321345-02
    • AKOS003361431
    • MDL: MFCD00697977
    • Inchi: 1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H
    • InChI Key: JIRNCACWBADCFA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=NOC(C2C=CC=CC=2Cl)=N1

Computed Properties

  • Exact Mass: 333.95100
  • Monoisotopic Mass: 333.95085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.92000
  • LogP: 4.81950

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019111766-25g
3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
404900-69-2 95%
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$582.42 2023-09-02
abcr
AB272941-1 g
3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole; 98%
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€144.00 2023-07-20
abcr
AB272941-5 g
3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole; 98%
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€348.00 2023-07-20
TRC
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3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole Suppliers

Amadis Chemical Company Limited
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(CAS:404900-69-2)3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Order Number:A873325
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:39
Price ($):462.0
Email:sales@amadischem.com

Additional information on 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Introduction to 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS No. 404900-69-2)

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by its CAS number 404900-69-2, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both bromine and chlorine substituents in its aromatic rings enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

The structural framework of 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole consists of a central oxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. This core structure is flanked by two aromatic rings: one substituted with a bromine atom at the para position (4-Bromophenyl) and the other with a chlorine atom at the meta position (2-Chlorophenyl). Such a configuration imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets.

In recent years, there has been growing interest in oxadiazole derivatives due to their diverse pharmacological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The oxadiazole ring is known for its ability to modulate enzyme activity and receptor binding, making it an attractive scaffold for drug design. Specifically, the bromo and chloro substituents on the aromatic rings can serve as handles for further functionalization, allowing chemists to tailor the properties of the molecule for specific biological outcomes.

One of the most compelling aspects of 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting key enzymes involved in diseases such as cancer and neurodegeneration. For instance, studies have demonstrated that derivatives of this oxadiazole core can inhibit kinases and other enzymes that play critical roles in cell signaling pathways. By modifying the substituents on the aromatic rings or introducing additional functional groups, chemists can fine-tune the activity and selectivity of these derivatives.

The synthesis of 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between halogenated aromatic compounds and appropriate diazole precursors. The presence of both bromine and chlorine atoms necessitates careful control over reaction conditions to prevent unwanted side products. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these syntheses.

Recent advances in computational chemistry have also contributed to our understanding of 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole's reactivity and interactions. Molecular modeling studies have provided insights into how this compound binds to biological targets at the atomic level. These insights are crucial for designing molecules with improved pharmacological properties. For example, computational studies have helped identify key interactions between the oxadiazole ring and target proteins, guiding medicinal chemists in optimizing drug candidates.

The pharmaceutical industry has taken note of these developments and is actively exploring oxadiazole derivatives as lead compounds for new drugs. Several clinical trials are underway evaluating the efficacy and safety of compounds based on this scaffold in treating various diseases. The results from these trials are expected to provide valuable data on the therapeutic potential of 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole and its derivatives.

In conclusion, 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS No. 404900-69-2) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:404900-69-2)3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
A873325
Purity:99%
Quantity:25g
Price ($):462.0
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